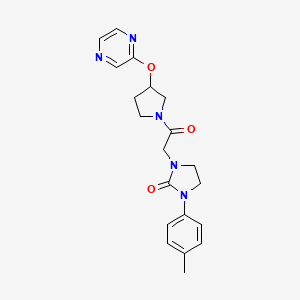
1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one (CAS Number: 2034251-61-9) is a synthetic compound with a complex structure that has attracted attention due to its potential biological activities. This article focuses on its biological activity, particularly in cancer therapy and neurological applications, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C19H21N5O3, with a molecular weight of 367.4 g/mol. Its structure features a pyrrolidine ring, an imidazolidinone core, and a pyrazinyl ether moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₅O₃ |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 2034251-61-9 |
Anticancer Properties
Recent studies indicate that derivatives of this compound exhibit significant anticancer activity. Specifically, related compounds have been shown to act as dual inhibitors of phosphoinositide 3-kinase (PI3K) and bromodomain-containing protein 4 (BRD4), both crucial in tumor growth and metastasis. For instance, N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide, a related compound, demonstrated promising results in preclinical trials against various cancers.
Case Study: Inhibition of Key Signaling Pathways
In vitro studies have revealed that these compounds can effectively inhibit the PI3K pathway, which is often overactive in cancers. The inhibition leads to reduced cell proliferation and increased apoptosis in tumor cells. Morphological changes consistent with apoptosis were observed, such as cell shrinkage and chromatin condensation .
Neurological Applications
The compound's potential as a modulator of glutamatergic neurotransmission has also been explored. Dysfunction in this system is linked to various neurological disorders, including epilepsy. Compounds with similar structures have been identified as noncompetitive antagonists of AMPA-type glutamate receptors, suggesting that this compound may share similar mechanisms .
Research Findings: AMPA Receptor Modulation
In a study involving related compounds, it was found that they could significantly reduce calcium influx induced by AMPA receptors at low concentrations (IC50 = 60 nM), indicating potential therapeutic applications in treating epilepsy and other neurological conditions .
The biological activity of this compound appears to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell signaling pathways.
- Receptor Modulation : It may interact with glutamate receptors, altering neurotransmission dynamics.
- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound's biological activity, it can be compared to other heterocyclic compounds known for their pharmacological properties.
| Compound Name | Biological Activity |
|---|---|
| Perampanel (related pyridinone derivative) | Noncompetitive AMPA receptor antagonist |
| N-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide | Dual PI3K/BRD4 inhibitor |
| Other pyridazinone derivatives | Antimicrobial and antitumor activities |
属性
IUPAC Name |
1-(4-methylphenyl)-3-[2-oxo-2-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-15-2-4-16(5-3-15)25-11-10-24(20(25)27)14-19(26)23-9-6-17(13-23)28-18-12-21-7-8-22-18/h2-5,7-8,12,17H,6,9-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEJHFGFXOPFFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(C3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














